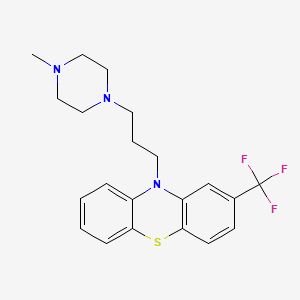

Trifluoperazin

Übersicht

Beschreibung

Trifluoperazine is a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. It is commonly prescribed for the management of schizophrenia and other psychotic disorders. Trifluoperazine is known for its ability to alleviate symptoms of anxiety and agitation .

Wissenschaftliche Forschungsanwendungen

Trifluoperazin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zu Phenothiazin-Derivaten und deren chemischem Verhalten verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Apoptose und Zellproliferation.

Medizin: Wird intensiv auf sein therapeutisches Potenzial bei der Behandlung von Schizophrenie, Angststörungen und anderen psychiatrischen Erkrankungen untersucht

Industrie: Wird bei der Entwicklung neuer Antipsychotika und als Referenzstandard in der pharmazeutischen Qualitätskontrolle eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Blockade postsynaptischer mesolimbischer dopaminerger D1- und D2-Rezeptoren im Gehirn. Diese Wirkung unterdrückt die Freisetzung von hypothalamischen und hypophysären Hormonen und beeinflusst das retikuläre Aktivierungssystem, was sich auf den Grundumsatz, die Körpertemperatur, die Wachheit, den Gefäßtonus und das Erbrechen auswirkt . Darüber hinaus wirkt this compound als Calmodulin-Inhibitor, was zu erhöhten zytosolischen Calciumspiegeln führt .

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres Phenothiazin-Derivat mit ähnlichen antipsychotischen Eigenschaften.

Fluphenazin: Bekannt für seine lang anhaltende Wirkung bei der Behandlung von Schizophrenie.

Perphenazin: Wird wegen seiner antipsychotischen und antiemetischen Eigenschaften eingesetzt.

Einzigartigkeit von this compound: this compound ist aufgrund seiner starken antipsychotischen Wirkung und seiner Fähigkeit, Angst und Erregung zu lindern, einzigartig. Es hat einen einzigartigen Wirkmechanismus, der die Blockade von Dopaminrezeptoren und die Hemmung von Calmodulin beinhaltet, was es von anderen Phenothiazin-Derivaten abhebt .

Wirkmechanismus

Safety and Hazards

Symptoms of overdose include agitation, coma, convulsions, difficulty breathing, difficulty swallowing, dry mouth, extreme sleepiness, fever, intestinal blockage, irregular heart rate, low blood pressure, and restlessness . It is not approved for use in older adults with dementia-related psychosis .

Biochemische Analyse

Biochemical Properties

Trifluoperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to dopamine D1 and D2 receptors in the brain . Additionally, trifluoperazine inhibits calmodulin, a calcium-binding messenger protein, which affects numerous cellular processes . The compound also interacts with alpha-1 adrenergic receptors and neuron-specific vesicular protein calcyon . These interactions contribute to its therapeutic effects and side effects.

Cellular Effects

Trifluoperazine influences various types of cells and cellular processes. It affects cell signaling pathways by blocking dopamine receptors, leading to altered neurotransmitter release and synaptic transmission . This modulation impacts gene expression and cellular metabolism, particularly in neurons. Trifluoperazine’s inhibition of calmodulin further affects calcium signaling pathways, which are crucial for numerous cellular functions . These cellular effects contribute to its antipsychotic and antiemetic properties.

Molecular Mechanism

The molecular mechanism of trifluoperazine involves its binding interactions with dopamine receptors, calmodulin, and other biomolecules. By antagonizing dopamine D1 and D2 receptors, trifluoperazine reduces dopamine-mediated neurotransmission, which is associated with its antipsychotic effects . The inhibition of calmodulin disrupts calcium signaling, affecting various cellular processes such as muscle contraction, cell division, and gene expression . These molecular interactions underpin the therapeutic actions of trifluoperazine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trifluoperazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that trifluoperazine maintains its stability under controlled conditions, but its efficacy may diminish over extended periods . Long-term exposure to trifluoperazine can lead to adaptive changes in cellular signaling pathways, potentially altering its therapeutic outcomes.

Dosage Effects in Animal Models

The effects of trifluoperazine vary with different dosages in animal models. At therapeutic doses, trifluoperazine effectively manages symptoms of psychosis and anxiety . At higher doses, it can induce toxic effects, including motor dysfunction and sedation . Threshold effects have been observed, where low doses produce minimal therapeutic benefits, while higher doses increase the risk of adverse effects.

Metabolic Pathways

Trifluoperazine is involved in various metabolic pathways, primarily metabolized by the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of trifluoperazine are further conjugated and excreted via the kidneys. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Trifluoperazine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s lipophilic nature allows it to cross the blood-brain barrier, targeting central nervous system tissues. This distribution pattern is crucial for its therapeutic effects on the brain.

Subcellular Localization

The subcellular localization of trifluoperazine is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and cell membrane, where it exerts its effects on dopamine receptors and calmodulin . The compound’s localization to these compartments is essential for its activity and function in modulating neurotransmitter signaling and calcium-dependent processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine. This reaction is typically carried out in an organic solvent with the aid of a catalyst, under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product is then purified by converting it into trifluoperazine sodium oxalate, followed by conversion back to trifluoperazine using an alkali. Finally, the purified trifluoperazine undergoes a salt-forming reaction with hydrochloric acid to produce trifluoperazine hydrochloride .

Industrial Production Methods: The industrial production of trifluoperazine follows a similar synthetic route, with an emphasis on optimizing yield and reducing costs. The process involves large-scale condensation reactions, efficient purification steps, and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trifluoperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Phenothiazinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Phenothiazin-Derivate.

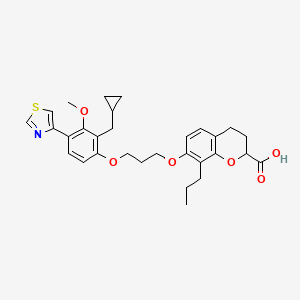

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.

Perphenazine: Used for its antipsychotic and antiemetic properties.

Uniqueness of Trifluoperazine: Trifluoperazine is unique due to its potent antipsychotic effects and its ability to alleviate anxiety and agitation. It has a distinct mechanism of action involving the blockade of dopamine receptors and inhibition of calmodulin, which sets it apart from other phenothiazine derivatives .

Eigenschaften

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046928 | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-210 °C @ 0.6 mm Hg | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...OF IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS. SPONTANEOUS FIRING OF THESE CELLS IS INCR... /PHENOTHIAZINES/ | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

117-89-5 | |

| Record name | Trifluoperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

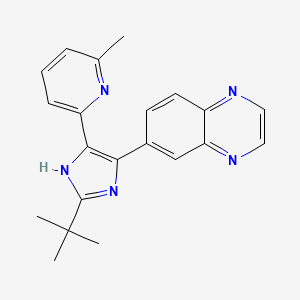

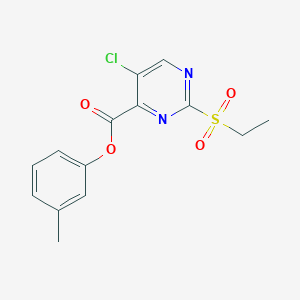

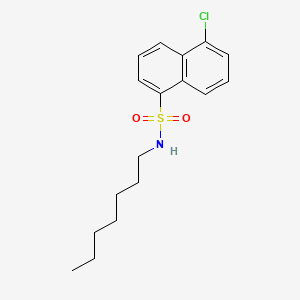

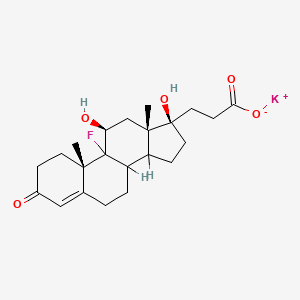

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)